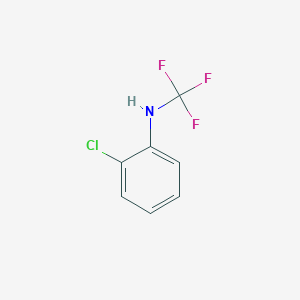

2-chloro-N-(trifluoromethyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis

Aniline, a primary aromatic amine, and its derivatives are fundamental building blocks in organic chemistry. ontosight.aiwikipedia.orgvedantu.com Their significance stems from their versatile reactivity and their presence in a vast array of industrially important products. They serve as key precursors in the synthesis of dyes and pigments, such as azo dyes, which are widely used in the textile and paper industries. wisdomlib.orgontosight.ai In the pharmaceutical sector, the aniline scaffold is a common feature in many drugs, including analgesics and antibacterial agents. ontosight.aiontosight.aiechemi.com

The amino group of aniline activates the aromatic ring, making it highly susceptible to electrophilic substitution reactions, which allows for the introduction of various functional groups at the ortho and para positions. wikipedia.orggeeksforgeeks.org This reactivity, combined with the ability of the amino group to be transformed into other functionalities, such as diazonium salts, makes aniline derivatives indispensable intermediates in the synthesis of complex organic molecules. geeksforgeeks.org Furthermore, aniline and its derivatives are crucial in the production of polymers like polyurethanes and for manufacturing rubber and agricultural chemicals. echemi.comsci-hub.secolab.ws

Role of Trifluoromethylation in Modulating Molecular Electronic Properties

The introduction of a trifluoromethyl (-CF3) group into an aromatic ring, a process known as trifluoromethylation, dramatically alters the molecule's electronic properties. tcichemicals.com The high electronegativity of the fluorine atoms makes the -CF3 group a potent electron-withdrawing group, primarily through an inductive effect. vaia.comnih.gov This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position. vaia.comyoutube.com

This modification of electronic properties has profound implications in drug design and materials science. In medicinal chemistry, the -CF3 group can enhance a drug's metabolic stability by blocking sites susceptible to enzymatic oxidation. mdpi.com It also increases lipophilicity, which can improve a drug's ability to cross cell membranes. mdpi.comnih.gov The unique electronic character of the trifluoromethyl group can also lead to stronger binding interactions with biological targets. mdpi.com In materials science, the incorporation of -CF3 groups can influence the electronic and photophysical properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and solar cells. tcichemicals.com The controlled introduction of these groups allows for the fine-tuning of redox potentials in catalysts. rsc.org

Structural and Chemical Context of 2-Chloro-N-(trifluoromethyl)aniline as a Research Synthon

This compound is a specialized chemical intermediate that combines the structural features of a substituted aniline with a trifluoromethyl group. This unique combination of a chloro substituent and an N-trifluoromethyl group on the aniline ring makes it a valuable synthon in organic synthesis. The term "synthon" refers to a molecular fragment that can be introduced into a molecule to build more complex structures.

The presence of the chlorine atom at the ortho position and the N-trifluoromethyl group provides specific reactivity and steric hindrance that can be exploited in targeted chemical transformations. For instance, the o-amino-trifluoromethyl functionality can serve as a novel synthon for the synthesis of other complex molecules like 4-fluoroquinolines. acs.org This strategic placement of substituents allows for the creation of intricate molecular architectures that would be challenging to achieve through other synthetic routes. The compound is often used in the development of new pharmaceutical and agrochemical compounds.

Interactive Data Table

| Property | Value |

| Chemical Formula | C7H5ClF3N |

| Molecular Weight | 195.57 g/mol |

| CAS Number | 62476-58-8 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZOXQJCQOHUID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662809 | |

| Record name | 2-Chloro-N-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-27-0 | |

| Record name | 2-Chloro-N-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Trifluoromethyl Aniline

Established Synthetic Pathways and Precursor Chemistry

The most direct and established route to 2-chloro-N-(trifluoromethyl)aniline typically involves the modification of a pre-existing aniline (B41778) derivative. The precursor chemistry is crucial and generally follows one of two primary sequences: N-trifluoromethylation of a chlorinated aniline or chlorination of an N-trifluoromethylated aniline.

N-Trifluoromethylation of 2-Chloroaniline: One common pathway begins with the commercially available precursor, 2-chloroaniline. The introduction of the trifluoromethyl group directly onto the nitrogen atom can be achieved using various trifluoromethylating agents. Reagents such as trifluoromethylsulfonic anhydride or electrophilic trifluoromethylating agents, often in the presence of a base, can facilitate this transformation. Another approach involves the use of sodium trifluoromethanesulfinate (CF₃SO₂Na), a stable and easy-to-handle solid, which can generate trifluoromethyl radicals under photoredox catalysis conditions to react with aniline derivatives. rsc.org

Chlorination of N-(Trifluoromethyl)aniline: Alternatively, the synthesis can commence with N-(trifluoromethyl)aniline. This precursor can be prepared from aniline through N-trifluoromethylation. The subsequent step is the regioselective chlorination of the aromatic ring. Due to the electron-withdrawing nature of the N-trifluoromethyl group, which deactivates the aromatic ring, direct chlorination requires carefully chosen conditions to achieve the desired ortho-substitution. Electrophilic chlorinating agents like N-chlorosuccinimide (NCS) are frequently employed, often requiring heating or catalysis to proceed efficiently. chemrxiv.orgresearchgate.net The synthesis of the related compound, 2,4-dichloro-3-(trifluoromethyl)aniline, from 2-chloro-3-(trifluoromethyl)aniline using NCS in acetonitrile demonstrates a standard protocol for this type of reaction. chemrxiv.orgresearchgate.net

A multi-step synthesis starting from a more basic raw material like aniline can also be envisioned. A representative sequence, adapted from methodologies for similar compounds, might involve:

Protection of the Aniline: Acetylation of aniline to form N-acetylaniline.

Trifluoromethylation: Introduction of the trifluoromethyl group at the para position of the ring.

Chlorination: Introduction of chlorine atoms onto the ring.

Hydrolysis: Removal of the acetyl protecting group to yield the chlorinated trifluoromethylaniline. patsnap.com

N-Trifluoromethylation: A final step to introduce the trifluoromethyl group onto the amine.

This highlights that the specific substitution pattern dictates the most logical sequence of reactions, carefully considering the directing effects of the substituents at each stage.

Advanced Catalytic Approaches to Aniline Halogenation

While classical electrophilic halogenation using stoichiometric reagents like NCS is common, advanced catalytic methods offer improved selectivity, milder reaction conditions, and reduced waste.

Aniline-Catalyzed Halogenation: Recent research has shown that arylamines themselves can act as catalysts for electrophilic halogenation. In this process, the aniline catalyst reacts with a halogen source, such as NCS, to form an N-halo arylamine intermediate. This intermediate is a highly reactive and selective electrophilic halogenating agent. This catalytic cycle allows for the efficient halogenation of a wide variety of aromatic and heteroaromatic compounds with high selectivity. nih.gov The reactivity of the catalyst can be fine-tuned by altering the electronic properties of the aniline used. nih.gov Applying this strategy to N-(trifluoromethyl)aniline could provide a more controlled method for introducing the chlorine atom at the ortho position.

Palladium-Catalyzed C-H Chlorination: Palladium-catalyzed C-H activation and functionalization represent a powerful tool for the direct introduction of substituents onto an aromatic ring. For anilines, directing groups are typically employed to guide the catalyst to a specific C-H bond. While ortho-C-H halogenation is well-established, achieving meta-selectivity has been a significant challenge. Recent developments have utilized a norbornene mediator to achieve palladium-catalyzed meta-C-H chlorination of anilines. nih.gov Although this specific method targets the meta position, the underlying principles of directed C-H activation could potentially be adapted for ortho-chlorination of N-(trifluoromethyl)aniline by selecting an appropriate directing group strategy, bypassing issues of intrinsic electronic bias.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for various organic transformations, including the functionalization of anilines. researchgate.net This approach can be used to generate radicals under gentle conditions. For instance, photoredox-catalyzed reactions can facilitate the perfluoroalkylation of anilines. It is conceivable that similar catalytic cycles could be designed for the site-selective halogenation of aniline derivatives, potentially involving the generation of a chlorine radical or a catalytically activated chlorinating species.

Reductive and Dechlorinative Strategies in Synthesis

Reductive and dechlorinative strategies offer alternative synthetic routes, often starting from more complex or highly substituted precursors. These methods can be particularly useful when direct functionalization is challenging or leads to poor selectivity.

A prominent example of this approach is the synthesis of trifluoromethyl anilines from chlorinated nitroaromatic compounds. For instance, 2-trifluoromethylaniline can be obtained in high yield through the catalytic reduction and simultaneous dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.com This one-step process uses molecular hydrogen in a polar medium with a palladium-on-carbon catalyst. The reaction proceeds by reducing the nitro group to an amine while also hydrogenolyzing the carbon-chlorine bond. google.com

Similarly, 2-trifluoromethylaniline can be prepared by the catalytic hydrogenation of 2-amino-5-chloro-trifluoromethylbenzene. google.com In this case, the starting material is already an aniline, and the key transformation is the removal of the chlorine atom (dechlorination) using hydrogen gas and a catalyst like Raney nickel in the presence of an acid acceptor such as triethylamine or sodium carbonate. google.com

Applying this logic to the synthesis of this compound, one could envision a pathway starting from a precursor like 2,X-dichloro-N-(trifluoromethyl)aniline or 2-chloro-X-nitro-N-(trifluoromethyl)aniline. A selective reductive dechlorination or a reduction of the nitro group could then yield the target compound. For example, a hypothetical route could involve the synthesis of 2,6-dichloro-N-(trifluoromethyl)aniline followed by a selective mono-dechlorination at the 6-position. The success of such a strategy would depend heavily on the ability to control the regioselectivity of the dechlorination step, which can be influenced by the choice of catalyst and reaction conditions.

More recently, visible-light-induced, redox-neutral radical cross-coupling reactions have been developed for dechlorinative functionalization, demonstrating modern approaches to cleaving C-Cl bonds for the formation of new bonds. acs.org

Optimization of Reaction Conditions for Research-Scale Preparation

Optimizing reaction conditions is critical for maximizing yield, ensuring purity, and facilitating purification on a research scale. For the synthesis of this compound, a key step is often the chlorination of an N-(trifluoromethyl)aniline precursor.

Solvent: The choice of solvent can significantly impact reaction rate and selectivity. Acetonitrile (MeCN) is a common solvent for this type of chlorination. chemrxiv.orgresearchgate.net Other aprotic solvents could also be explored.

Temperature: The reaction is often performed at an elevated temperature to ensure a reasonable reaction rate. For the chlorination of 2-chloro-3-(trifluoromethyl)aniline, heating at 60 °C is reported. chemrxiv.orgresearchgate.net

Reaction Time: The reaction is typically monitored by techniques like TLC or LCMS to determine completion. A reaction time of 16 hours is documented for the model reaction. chemrxiv.orgresearchgate.net

Stoichiometry: A slight excess of the chlorinating agent (e.g., 1.1 equivalents of NCS) is often used to drive the reaction to completion. chemrxiv.orgresearchgate.net

The table below summarizes findings from a pilot study on the chlorination of 2-chloro-3-(trifluoromethyl)aniline, which provides insight into how conditions could be optimized for a similar substrate.

Table 1: Optimization of Chlorination of 2-chloro-3-(trifluoromethyl)aniline with NCS

| Entry | Solvent | Temperature (°C) | Time (h) | Ratio of Products (desired:isomer:dichlorinated) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | MeCN | 60 | 16 | 72 : 19 : 6 | 56 |

| 2 | Dichloromethane | 40 | 24 | Lower conversion | N/A |

| 3 | THF | 65 | 16 | Complex mixture | N/A |

This data indicates that acetonitrile at 60 °C provides a favorable balance for the reaction, though the formation of isomers and di-chlorinated byproducts is a key challenge. researchgate.net For the synthesis of this compound, similar optimization would be necessary to maximize the yield of the desired ortho-chlorinated product while minimizing the formation of para- and di-chlorinated species.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications (FT-IR and FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the molecular vibrations of 2-chloro-N-(trifluoromethyl)aniline. The analysis of the vibrational spectra allows for the identification of characteristic functional groups and provides a deeper understanding of the molecule's structural arrangement.

Analysis of Molecular Vibrational Modes and Functional Group Assignments

Key vibrational modes for this compound are expected in the following regions:

N-H Stretching: The N-H stretching vibration is typically observed in the range of 3300-3500 cm⁻¹. For secondary amines like this compound, a single sharp band is anticipated in this region.

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹.

C=C Stretching: The characteristic C=C stretching vibrations of the benzene (B151609) ring typically occur in the 1400-1650 cm⁻¹ range. researchgate.net

C-N Stretching: The C-N stretching vibration is generally found in the 1250-1350 cm⁻¹ region.

C-F Stretching: The strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl (CF₃) group are expected in the range of 1100-1400 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to be in the lower frequency region, typically between 600 and 800 cm⁻¹.

The table below summarizes the expected vibrational assignments for this compound based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretching | 3300 - 3500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| C=C Stretching (Aromatic) | 1400 - 1650 |

| C-N Stretching | 1250 - 1350 |

| C-F Stretching (asymmetric) | ~1330 |

| C-F Stretching (symmetric) | ~1170, ~1130 |

| C-Cl Stretching | 600 - 800 |

Influence of Substituents on Spectroscopic Signatures

The positions and electronic nature of the chloro and trifluoromethyl substituents significantly influence the vibrational frequencies of the aniline (B41778) ring. The trifluoromethyl group, being a strong electron-withdrawing group, is expected to cause a shift in the vibrational frequencies of the adjacent C-C bonds and the N-H bond. The chlorine atom, also an electron-withdrawing but ortho-directing substituent, will further modulate the electronic distribution and, consequently, the vibrational modes of the aromatic ring.

Studies on related compounds like 4-nitro-3-(trifluoromethyl)aniline have shown that the positions of substituent groups play a crucial role in the molecular and electronic properties, which is reflected in their vibrational spectra. nih.gov The combined electron-withdrawing effects of the chlorine and trifluoromethyl groups in this compound are likely to lead to a complex vibrational spectrum with notable shifts in band positions compared to unsubstituted aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Proton (¹H) NMR Methodologies for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the electronic effects of the substituents.

Based on data from analogous compounds such as 2-chloroaniline and various trifluoromethylanilines, the aromatic protons are expected to resonate in the range of δ 6.5-7.5 ppm. rsc.orgmarquette.educhemicalbook.com The proton on the carbon between the two substituents (at position 3) would likely be the most deshielded. The N-H proton is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 6.5 - 7.5 | m (multiplet) |

| NH | Variable | br s (broad singlet) |

Carbon-13 (¹³C) NMR Techniques for Backbone Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons in this compound will be influenced by the inductive and resonance effects of the chloro and trifluoromethyl groups.

By analyzing data from related structures like 2-chloroaniline and N-methyl-N-(trifluoromethyl)aniline, the following approximate chemical shifts can be predicted. chemicalbook.comrsc.org The carbon atom attached to the chlorine (C-2) and the carbon attached to the trifluoromethyl group (C-1, attached to the nitrogen) will show significant shifts. The trifluoromethyl group itself will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH(CF₃) | ~140 - 145 |

| C-Cl | ~120 - 125 |

| Aromatic CH | ~115 - 135 |

| CF₃ | ~125 (quartet) |

Fluorine-19 (¹⁹F) NMR for Trifluoromethyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique specifically for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the CF₃ group is influenced by the electronic environment of the aniline ring. In similar N-(trifluoromethyl)aniline compounds, the ¹⁹F NMR signal for the CF₃ group typically appears in the range of δ -60 to -70 ppm (relative to CFCl₃). rsc.orgacs.org Any coupling to the N-H proton might be observed under specific conditions but is often not resolved due to rapid exchange or quadrupolar broadening.

Expected ¹⁹F NMR Data for this compound:

| Fluorine Nuclei | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | -60 to -70 | s (singlet) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For organic molecules such as this compound, the key electronic transitions typically involve π → π* and n → π* transitions associated with the aromatic ring and the nitrogen atom's lone pair of electrons.

A comprehensive search of scientific literature and databases did not yield any experimentally determined UV-Vis absorption data specifically for this compound. However, the expected spectral characteristics can be inferred from the structural components of the molecule. The aniline core is a known chromophore, and the presence of the chloro and trifluoromethyl substituents on the aromatic ring, as well as the trifluoromethyl group on the nitrogen atom, would be expected to influence the absorption maxima (λmax) and molar absorptivity. These substituents can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption bands compared to unsubstituted aniline.

In the absence of experimental data, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the electronic absorption spectrum. mdpi.com Such computational studies can predict the λmax values and the nature of the electronic transitions, offering a theoretical characterization of the molecule's UV-Vis profile. researchgate.netresearchgate.net Studies on similar molecules, such as 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline, have utilized TD-DFT to analyze their electronic properties. researchgate.net

Table 1: Predicted UV-Vis Spectral Data for this compound

| Predicted Parameter | Value | Method of Determination |

| λmax | Data not available | Theoretical (e.g., TD-DFT) |

| Molar Absorptivity (ε) | Data not available | Theoretical (e.g., TD-DFT) |

| Electronic Transitions | Expected π → π* and n → π* | Based on molecular structure |

Note: This table reflects the absence of available experimental and specific computational data in the searched literature.

Mass Spectrometry Techniques for Molecular Formula Validation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, thereby validating its molecular formula. This technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

No experimental mass spectrum for this compound was found in the reviewed literature and databases. However, the expected mass spectrum can be predicted based on the molecular structure. The molecular formula of this compound is C₇H₅ClF₃N. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would lead to a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragment ions, with signals at M and M+2. docbrown.infodocbrown.info

The fragmentation pattern in the mass spectrum would be influenced by the relative bond strengths within the molecule. The cleavage of the C-Cl bond and fragmentation of the trifluoromethyl group are expected to be prominent pathways. The base peak, which is the most intense peak in the spectrum, would correspond to the most stable fragment ion formed. For comparison, the mass spectrum of an isomer, 4-chloro-2-(trifluoromethyl)aniline, is available in the NIST WebBook and shows a complex fragmentation pattern. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Predicted Relative Abundance | Fragmentation Pathway |

| [C₇H₅³⁵ClF₃N]⁺ | 195 | Data not available | Molecular Ion |

| [C₇H₅³⁷ClF₃N]⁺ | 197 | Data not available | Molecular Ion (Isotope) |

| Other Fragments | Data not available | Data not available | Data not available |

Note: This table is based on theoretical expectations due to the lack of available experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

An extensive search of crystallographic databases revealed no published crystal structure for this compound. Therefore, experimental data on its solid-state conformation, crystal packing, and intermolecular forces are not available. The determination of the crystal structure of a related compound, para-trifluoromethyl-aniline hemihydrate, has been reported, providing an example of the type of structural information that can be obtained for similar molecules. researchgate.net

In the absence of experimental data, computational methods can be used to predict the likely solid-state structure and packing of this compound. However, such theoretical predictions require experimental validation to be conclusive.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths | Data not available |

| Bond Angles | Data not available |

Note: This table indicates the absence of available experimental crystallographic data.

In-Depth Theoretical and Computational Analysis of this compound Remains an Uncharted Area of Chemical Research

Despite the growing interest in fluorinated organic compounds within medicinal and materials chemistry, a comprehensive theoretical and computational investigation of this compound is not available in current scientific literature. Extensive searches for dedicated studies on this specific molecule—focusing on Density Functional Theory (DFT) calculations, ab initio methods, and quantum chemical analyses as per the requested detailed outline—have not yielded any specific research findings.

The specified compound, this compound, is an aniline derivative characterized by a chlorine atom at the ortho position of the benzene ring and a trifluoromethyl (-CF3) group attached to the amino (-NH-) group. This "N-trifluoromethyl" substitution pattern is notably less common and less studied compared to its isomers where the trifluoromethyl group is attached directly to the aromatic ring, such as 2-chloro-4-(trifluoromethyl)aniline (B1199932) or 4-chloro-2-(trifluoromethyl)aniline.

While computational studies on various substituted anilines are prevalent, providing valuable insights into their electronic structure, reactivity, and spectroscopic properties, the specific case of this compound appears to be an exception. Research on related compounds often includes:

Density Functional Theory (DFT) Calculations: These are widely used to predict the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules.

Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the chemical reactivity and charge transfer properties of a compound.

Molecular Electrostatic Potential (MEP): This analysis is crucial for identifying the electrophilic and nucleophilic sites within a molecule.

Ab Initio Methods: These are highly accurate quantum mechanical calculations that provide a fundamental understanding of the electronic structure.

The absence of such detailed research for this compound means that specific data tables for its optimized geometrical parameters, calculated vibrational frequencies, HOMO-LUMO energy gap, and other quantum chemical descriptors cannot be provided at this time. The synthesis and study of N-trifluoromethylated compounds present unique challenges, which may contribute to the current gap in the literature.

Therefore, an article structured around in-depth theoretical and computational findings for this compound cannot be generated with scientific accuracy and adherence to the requested detailed outline. Further experimental and computational research is required to elucidate the specific properties of this compound.

Theoretical and Computational Investigations

Computational Insights into Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful methodologies for exploring the complex landscape of chemical reactions at a molecular level. For a substituted aniline (B41778) like 2-chloro-N-(trifluoromethyl)aniline, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating potential reaction mechanisms, characterizing the high-energy transition states, and understanding the electronic effects of its substituents.

While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively detailed in the reviewed literature, we can infer the approach and expected findings from studies on analogous compounds. A primary reaction pathway for this molecule is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

Computational investigations into similar reactions, such as the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride, suggest a concerted addition-elimination mechanism. researchgate.net In such a mechanism, the nucleophile attacks the carbon atom bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex. The reaction then proceeds through a transition state to the final product with the elimination of the chloride ion. DFT calculations are crucial for mapping this reaction pathway, determining the geometries of the reactants, intermediate, transition states, and products, and calculating the associated energy changes.

For this compound, the electron-withdrawing nature of both the chlorine atom and the trifluoromethyl (-CF3) group significantly influences its reactivity. The -CF3 group, in particular, is known to activate the aromatic ring towards nucleophilic attack. Kinetic studies on related compounds have shown that such reactions follow second-order kinetics, and the rate is highly dependent on the nature of the attacking nucleophile. researchgate.net A high negative value for the Hammett reaction constant (ρ) in similar systems indicates the development of negative charge in the transition state, which is stabilized by electron-withdrawing groups. researchgate.net

DFT calculations can provide quantitative data on these effects. For instance, analysis of the transition state for the rate-limiting step would likely reveal a significant degree of bond formation between the nucleophile and the aromatic ring. researchgate.net Furthermore, computational models can predict the rotational barriers of substituent groups and their influence on the planarity and aromaticity of the ring system during the reaction, which are key factors in determining reactivity. mdpi.com

The table below outlines the typical parameters that would be determined in a computational investigation of a reaction involving this compound.

| Mulliken/NPA Charges | Reactant vs. Transition State | DFT (e.g., B3LYP/6-31G*) | Shows the charge distribution and how it changes during the reaction, confirming the development of charge at specific centers. |

Note: The specific values for this compound are not available in the cited literature; this table represents the types of data generated in such studies.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution Reactions

Aromatic rings that are electron-deficient due to the presence of electron-withdrawing groups are predisposed to undergo nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents positioned ortho or para to the site of substitution. masterorganicchemistry.com

In 2-chloro-N-(trifluoromethyl)aniline, the aromatic ring is rendered significantly electron-poor by the combined inductive effects of the chlorine atom and the N-trifluoromethyl group, making it a candidate for SNAr reactions.

The chlorine atom at the C2 position of this compound serves as a competent leaving group in nucleophilic aromatic substitution reactions. The electron-deficient nature of the benzene (B151609) ring facilitates the attack of various nucleophiles at the carbon atom bonded to the chlorine (the ipso-carbon).

Common nucleophiles that can displace the chloride ion include:

Amines: Reaction with primary or secondary amines can yield substituted diamine derivatives.

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) can produce the corresponding aryl ethers.

Thiols: Thiolates can react to form thioethers.

The general scheme for this transformation is presented below:

Table 1: General Nucleophilic Aromatic Substitution of this compound

| Reactant | Nucleophile (Nu⁻) | Product |

|---|---|---|

| This compound | R-O⁻ (Alkoxide) | 2-alkoxy-N-(trifluoromethyl)aniline |

| This compound | R-S⁻ (Thiolate) | 2-(alkylthio)-N-(trifluoromethyl)aniline |

Note: R represents an alkyl or aryl group.

Research on analogous compounds, such as 2-chloro-3-cyanopyridines, has demonstrated that such nucleophilic displacements are synthetically viable, often proceeding in good yields. rsc.orgbeilstein-journals.org The presence of strong electron-withdrawing groups is key to activating the ring for this type of transformation. beilstein-journals.org

In SNAr reactions, regioselectivity is generally high and dictated by the position of the leaving group. The incoming nucleophile attacks the carbon atom directly attached to the leaving group. masterorganicchemistry.com Therefore, for this compound, nucleophilic attack will selectively occur at the C2 position, leading to the formation of 2-substituted aniline (B41778) derivatives.

Stereoselectivity is not a primary concern in the standard SNAr mechanism involving an achiral substrate and nucleophile, as the key intermediate and the final product are typically planar and achiral. However, if a chiral nucleophile is used or a chiral center is present in the nucleophile, diastereomeric products could be formed. Asymmetric nucleophilic aromatic substitution can be achieved using chiral organocatalysts, which can induce enantioselectivity in the final product. wikipedia.org

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The rate and orientation of this reaction are heavily influenced by the substituents already present on the ring. byjus.com Groups that donate electrons to the ring are activating and typically direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are deactivating and, with the exception of halogens, are generally meta-directing. libretexts.org

The functionalization of this compound via electrophilic aromatic substitution presents significant challenges. Both the chloro and the N-trifluoromethyl groups are deactivating, making the aromatic ring much less nucleophilic than benzene and thus less reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com The N-trifluoromethyl group, in particular, drastically reduces the electron-donating ability of the nitrogen's lone pair through a strong inductive effect, severely deactivating the ring. nih.gov

Overcoming this deactivation requires harsh reaction conditions, such as the use of strong Lewis acids and highly reactive electrophiles. researchgate.net However, such conditions can lead to side reactions or decomposition.

A common strategy to manage the reactivity of anilines in EAS is the use of a protecting group for the amine functionality, such as converting it to an acetamide. libretexts.org This moderates the activating nature of the amine and provides steric hindrance to favor para substitution. However, this strategy is not directly applicable here as the trifluoromethyl group is an integral part of the target molecule's identity and not a simple protecting group. Therefore, direct functionalization remains challenging, and alternative synthetic routes that build the desired substitution pattern before forming the aniline might be more feasible.

The electronic effects of the substituents on the aromatic ring of this compound are summarized by their inductive and resonance effects.

N-Trifluoromethyl Group (-NHCF₃): The trifluoromethyl group (-CF₃) is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. nih.gov This group exerts a very strong electron-withdrawing inductive effect (-I) on the nitrogen atom. Consequently, the nitrogen's lone pair of electrons is strongly withdrawn, making it largely unavailable for donation into the aromatic ring. This severely diminishes the typical activating +R effect of an amino group, resulting in strong deactivation of the ring towards electrophilic attack.

The combined influence of these two groups makes the aromatic ring of this compound highly electron-deficient and significantly deactivated towards electrophilic substitution. The directing effects are conflicting: the -Cl group directs ortho and para, while the strongly deactivating -NHCF₃ group would favor meta substitution relative to itself. The position of any potential electrophilic attack would be a complex outcome of these competing effects.

Oxidation and Reduction Pathways of the Aniline Moiety

The aniline moiety is susceptible to both oxidation and reduction reactions, although the substituents on this compound modify its reactivity.

Oxidation: The amino group of anilines can be oxidized to various higher oxidation states. For instance, simple anilines can be oxidized to form nitroso, nitro, or even polymeric species like aniline black. It is plausible that the amino group in this compound could be oxidized under strong oxidizing conditions. However, the strong electron-withdrawing nature of the substituents would make the nitrogen atom less electron-rich and therefore more resistant to oxidation compared to unsubstituted aniline.

Reduction: The amino group is already in a reduced state. Reduction reactions involving this molecule are more likely to target other functionalities. For example, catalytic hydrogenation can sometimes lead to the reductive removal of halogen atoms (hydrodehalogenation). A patent describes the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene to produce 2-trifluoromethylaniline, demonstrating the feasibility of removing the chlorine atom under certain reductive conditions. google.com This suggests that under specific catalytic hydrogenation conditions, this compound could potentially be reduced to N-(trifluoromethyl)aniline.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is renowned for its high stability, stemming from the strength of the carbon-fluorine bonds. Consequently, reactions that directly transform the N-CF3 group in N-trifluoromethylanilines are not common and require specific, often harsh, conditions. The group's powerful electron-withdrawing effect significantly reduces the basicity of the nitrogen atom compared to non-fluorinated anilines. ontosight.ai

While direct transformations of the N-CF3 group in this compound are not widely documented, research on related isomers provides insight into potential reactivity pathways. For instance, studies on the transformation of 2-(trifluoromethyl)aniline (B126271), where the CF3 group is attached to the aromatic ring, have shown that this group can participate in condensation reactions under specific catalytic conditions. When adsorbed on ion-exchanged montmorillonite (B579905) clays, 2-(trifluoromethyl)aniline has been observed to undergo condensation, leading to the formation of dimers and cyclic trimers. researchgate.net This process involves the activation and cleavage of C-F bonds, demonstrating that the typically inert CF3 group can be chemically transformed. researchgate.net

One key reaction involves the formation of a dimer, 2-{difluoro-[2′-(trifluoromethyl)anilino]methyl}aniline, on Al³⁺-montmorillonite. A more profound transformation occurs on Cu²⁺-montmorillonite, which catalyzes the formation of a 12-membered heterocyclic ring, (2-CF2C6H4NH)3, via a condensation process that involves multiple C-F bond cleavages and new C-N bond formations. researchgate.net Although this reactivity is documented for a C-CF3 group rather than an N-CF3 group, it underscores the principle that the trifluoromethyl moiety can serve as a reactive handle under appropriate catalytic activation.

The following table summarizes the products formed from the clay-catalyzed transformation of 2-(trifluoromethyl)aniline, illustrating the potential for CF3 group participation in bond-forming reactions.

| Catalyst | Reactant | Major Transformation Product(s) | Reaction Type | Reference |

| Al³⁺-montmorillonite | 2-(trifluoromethyl)aniline | 2-{difluoro-[2′-(trifluoromethyl)anilino]methyl}aniline | Dimerization via C-F activation/C-N bond formation | researchgate.net |

| Cu²⁺-montmorillonite | 2-(trifluoromethyl)aniline | Cyclic trimer: (2-CF2C6H4NH)3 | Cyclotrimerization via C-F activation/C-N bond formation | researchgate.net |

For this compound, the N-CF3 group is generally expected to be highly stable. Its transformation would likely require reductive or harsh hydrolytic conditions that are not typically employed in standard organic synthesis. The lack of extensive literature on the degradation or transformation of the N-CF3 group in anilines attests to its robust nature, making it a reliable structural element in the design of stable molecules for pharmaceuticals and agrochemicals. rsc.org

Cycloaddition and Insertion Reactions with Reactive Intermediates

While this compound itself is not a typical substrate for direct cycloaddition, it can be envisioned as a precursor to reactive intermediates that readily engage in such transformations. The generation of radicals, nitrenium ions, or other reactive species from the N-aryl-N-trifluoromethyl moiety could unlock pathways to complex heterocyclic structures through intramolecular insertion or intermolecular cycloaddition reactions.

A highly relevant reactive species is the trifluoromethylamidyl radical. Research has shown that N-(N-CF3 imidoyloxy) pyridinium (B92312) salts, generated from nitriles, can serve as efficient precursors to trifluoromethylamidyl radicals under photoredox catalysis. nih.gov These radicals undergo a variety of transformations, including additions to arenes, alkenes, and alkynes, to construct diverse N-CF3 amides. nih.gov

By analogy, one could propose that this compound could generate a 2-chloro-N-(trifluoromethyl)phenylaminyl radical under suitable oxidative or photolytic conditions. This highly reactive intermediate could then undergo several potential reactions:

Intramolecular C-H Insertion: The aminyl radical could attack a C-H bond on the aromatic ring, leading to the formation of a cyclized product, such as a substituted indoline (B122111) derivative. The regioselectivity of this insertion would be influenced by the position of the chlorine atom and the electronic properties of the radical.

Intermolecular Addition/Cycloaddition: The radical could add to an external π-system, such as an alkene or alkyne. This would initiate a cascade of reactions, potentially leading to more complex heterocyclic systems.

Another potential reactive intermediate is a nitrilium ion. The N-trifluoromethylation of nitriles has been shown to produce N-CF3 nitrilium derivatives, which subsequently undergo [3+2] cycloaddition with 1,3-dipoles to form N-trifluoromethylated azoles. chinesechemsoc.org While generating such an intermediate from this compound is not direct, it highlights a key synthetic strategy for building N-CF3 heterocycles that relies on cycloaddition pathways.

The table below outlines examples of reactive intermediates derived from N-CF3 precursors and their subsequent reactions, providing a conceptual framework for the potential reactivity of intermediates derived from this compound.

| Precursor Type | Reactive Intermediate | Reaction Partner | Reaction Type | Product Class | Reference |

| N-(N-CF3 imidoyloxy) pyridinium salt | Trifluoromethylamidyl radical | Arenes, Alkenes | Radical Addition | N-CF3 Amides | nih.gov |

| N-Trifluoromethylated Nitrile | N-CF3 Nitrilium ion | Sodium Azide (B81097) | [3+2] Cycloaddition | N-Trifluoromethyl Tetrazoles | chinesechemsoc.org |

| N-Trifluoromethylated Nitrile | N-CF3 Nitrilium ion | Diazo Compounds | [3+2] Cycloaddition | N-Trifluoromethyl 1,2,3-Triazoles | chinesechemsoc.org |

Synthetic Utility in Organic Synthesis and Material Precursors

Role as a Key Intermediate for Complex Aromatic Systems

2-chloro-N-(trifluoromethyl)aniline is a valuable precursor for the synthesis of a variety of complex aromatic systems. The presence of the chloro and trifluoromethyl substituents on the aniline (B41778) core provides multiple reaction sites for further functionalization, enabling the construction of intricate molecular architectures. ontosight.ai These substituents influence the electronic properties and reactivity of the aromatic ring, guiding the regioselectivity of subsequent chemical transformations. ontosight.ai Its utility is particularly notable in the preparation of substituted anilines and other aromatic compounds that are important in the development of pharmaceuticals and agrochemicals. ontosight.aigoogle.com The compound's structure allows for its incorporation into larger, more complex molecules through various coupling and condensation reactions.

Derivatization Strategies for Advanced Organic Structures

The chemical reactivity of this compound allows for a range of derivatization strategies to produce advanced organic structures with potential applications in medicinal chemistry and materials science. These strategies primarily involve reactions at the amino group and the aromatic ring.

Formation of Amides and Schiff Bases

The amino group of this compound readily undergoes reactions to form amides and Schiff bases.

Amides are typically synthesized through the reaction of the aniline with carboxylic acids or their derivatives, such as acyl chlorides. nih.govescholarship.org This transformation is a fundamental process in organic synthesis for creating stable C-N bonds. nih.gov The resulting N-trifluoromethyl amides are of particular interest due to their presence in many pharmaceutical compounds. escholarship.orgnih.gov

Schiff bases , or imines, are formed by the condensation reaction of this compound with aldehydes or ketones. advancechemjournal.comjetir.org This reaction involves the formation of a carbon-nitrogen double bond (azomethine group). advancechemjournal.comjetir.org Schiff bases are versatile intermediates and have been investigated for their own biological activities. advancechemjournal.comnih.gov The synthesis often involves refluxing the aniline and the carbonyl compound in a suitable solvent, sometimes with the addition of an acid catalyst. advancechemjournal.comjetir.org

Table 1: Examples of Amide and Schiff Base Synthesis

| Starting Material | Reagent | Product Type |

|---|---|---|

| This compound | Carboxylic acid/Acyl chloride | Amide |

| This compound | Aldehyde/Ketone | Schiff Base |

Synthesis of Heterocyclic Compounds (e.g., Triazoles, Quinolines)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules.

Triazoles , a class of five-membered heterocyclic compounds containing three nitrogen atoms, can be synthesized using derivatives of this aniline. The synthesis often involves a 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne, a key step in "click chemistry". beilstein-journals.orgnih.govnih.gov Trifluoromethyl-substituted triazoles are of significant interest as potential scaffolds in medicinal chemistry. beilstein-journals.orgnih.gov

Quinolines , bicyclic aromatic heterocycles, can also be prepared from precursors derived from this compound. Various synthetic methods for quinoline (B57606) synthesis exist, including the Combes, Conrad-Limpach, Doebner, Doebner-von Miller, and Friedländer syntheses. acs.org Electrophilic cyclization of N-(2-alkynyl)anilines is a modern and efficient method for producing substituted quinolines. nih.gov The trifluoromethyl group is often incorporated into quinoline structures to enhance their biological activity. acs.orgmdpi.com

Preparation of N-Substituted Aniline Derivatives

Further functionalization of the nitrogen atom in this compound leads to a variety of N-substituted derivatives. These reactions can include alkylation, arylation, and the introduction of other functional groups. The synthesis of N-substituted anilines is crucial for fine-tuning the electronic and steric properties of the molecule for specific applications. beilstein-journals.orgnih.gov For instance, N-methylation can be achieved using reagents like trimethyl phosphate. orgsyn.org These derivatives are important intermediates in the synthesis of more complex molecules and can exhibit a range of biological activities.

Precursor for Ligands in Catalytic Systems Research

The structural features of this compound make it an attractive precursor for the synthesis of ligands used in catalytic systems. The nitrogen atom and the potential for further functionalization on the aromatic ring allow for the creation of chelating ligands that can coordinate with various transition metals. Pyridine derivatives, which can be synthesized from anilines, are important ligands for constructing coordination compounds with diverse applications. researchgate.net The presence of the trifluoromethyl group can influence the electronic properties of the resulting ligand and, consequently, the catalytic activity and selectivity of the metal complex. Research in this area explores the development of novel catalysts for a wide range of organic transformations.

Integration into Scaffold Design for Structure-Activity Relationship Studies

In drug discovery and medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is paramount. mdpi.com this compound and its derivatives are valuable scaffolds for SAR studies. The systematic modification of the substituents on the aniline ring allows researchers to probe the effects of steric and electronic properties on biological targets. mdpi.com For example, the introduction of a trifluoromethyl group can significantly impact a molecule's metabolic stability and potency. nih.gov By synthesizing and evaluating a series of related compounds derived from this aniline, chemists can identify key structural features responsible for desired biological effects, leading to the design of more potent and selective therapeutic agents. nih.govrsc.orgfrontiersin.org

Conclusion and Future Research Directions

Summary of Current Academic Understanding

2-Chloro-N-(trifluoromethyl)aniline is a halogenated and trifluoromethylated aniline (B41778) derivative. The presence of a chlorine atom and a trifluoromethyl group on the aniline ring significantly influences its chemical properties and reactivity. ontosight.ai The trifluoromethyl group, being highly electronegative, impacts the compound's reactivity and solubility. ontosight.ai These substitutions make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors. ontosight.ai

The synthesis of related compounds, such as 2-trifluoromethylaniline, has been achieved through methods like the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene. google.comgoogle.com While specific synthesis routes for this compound are less documented in readily available literature, the synthesis of analogous compounds often involves multi-step processes starting from less complex aniline derivatives. dcu.ie For instance, the synthesis of 2-methyl-3-trifluoromethyl-aniline has been developed from 3-trifluoromethylaniline through a series of protection, methylation, and deprotection steps. dcu.ie

The reactivity of the N-H bond in N-trifluoromethylanilines allows for various chemical transformations. For example, N-alkylation can be achieved to produce N-alkyl-N-(trifluoromethyl)anilines. The characterization of these compounds typically involves standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC).

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its utility as a synthetic intermediate, there are several knowledge gaps in the academic understanding of this compound. Detailed mechanistic studies of its reactions are not extensively reported. A significant area for future research is the exploration of its complete reactivity profile, including its behavior in various catalytic systems and its potential to undergo novel chemical transformations.

Emerging research avenues include:

Catalytic C-H Functionalization: Direct functionalization of the aromatic C-H bonds of this compound could provide more efficient and atom-economical routes to complex molecules.

Asymmetric Synthesis: Developing enantioselective methods for reactions involving this compound could lead to the synthesis of chiral molecules with specific biological activities.

Flow Chemistry Applications: Investigating its synthesis and subsequent transformations using continuous-flow reactors could offer advantages in terms of safety, efficiency, and scalability. researchgate.net

Medicinal Chemistry: A deeper investigation into the biological activities of derivatives of this compound could uncover new therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

Prospective Methodological Advancements in Synthesis and Characterization

Future research will likely focus on developing more efficient and sustainable synthetic methods for this compound and its derivatives. This includes the use of novel trifluoromethylating reagents and more effective catalytic systems. researchgate.net Recent advances in trifluoromethylation methodologies, such as the use of copper catalysis and photoredox catalysis, could be applied to the synthesis of this compound. researchgate.net

In terms of characterization, advanced techniques could provide deeper insights into its structure and properties. For instance, solid-state NMR could be used to study its crystalline forms, and advanced mass spectrometry techniques could help in the detailed analysis of its reaction products and intermediates. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict its reactivity and reaction mechanisms, guiding experimental work.

Potential for Novel Chemical Transformations and Synthetic Applications

The unique electronic properties conferred by the chloro and trifluoromethyl substituents open up possibilities for novel chemical transformations. For example, the chlorine atom could be a handle for cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, to introduce further complexity into the molecule.

The N-(trifluoromethyl)aniline moiety itself is a key structural motif in some modern pharmaceuticals. For example, the drug Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl group. mdpi.com This highlights the potential of this compound as a building block in the synthesis of new drug candidates. Future synthetic applications could involve its use in the construction of novel heterocyclic systems or as a precursor for new classes of ligands for catalysis. The development of new reactions that selectively transform the N-CF3 group could also lead to new synthetic avenues.

Q & A

Q. What experimental methods are recommended for synthesizing 2-chloro-N-(trifluoromethyl)aniline with high purity?

To synthesize this compound, chlorination of precursor anilines (e.g., 3-(trifluoromethyl)aniline) using reagents like Cl₂ or SOCl₂ in controlled conditions is common. Evidence from parallel chlorination reactions (3 × 200 g scale) highlights the importance of temperature control (e.g., 30°C) and purification via column chromatography to isolate the product . Yield optimization can be achieved by adjusting stoichiometry and reaction time, with analytical techniques like GC-MS or HPLC used to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic ring structure. For example, coupling constants in aromatic protons can distinguish ortho/para substitution .

- FT-IR : Identification of functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-Cl at 550–850 cm⁻¹) .

- Mass Spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 195.57 for C₇H₅ClF₃N) and fragmentation patterns .

Complementary quantum mechanical calculations (e.g., DFT) can predict vibrational frequencies and NMR chemical shifts for validation .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (H335) and skin contact (H315) .

- Ventilation : Conduct reactions in a fume hood due to volatility and toxicity (UN2810 hazard code) .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation. Store away from acids/bases to avoid decomposition .

Advanced Research Questions

Q. How do substituents (Cl, CF₃) influence the electronic properties and reactivity of this compound?

The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups decrease the aromatic ring’s electron density, reducing basicity compared to unsubstituted aniline. This can be quantified via Hammett substituent constants (σₚ for -CF₃ ≈ 0.54, σₘ for -Cl ≈ 0.37). Computational studies (e.g., DFT with B3LYP functional) reveal charge distribution and frontier molecular orbitals, aiding in predicting reactivity toward electrophiles or nucleophiles .

Q. What computational strategies are effective for modeling the thermodynamic stability of this compound derivatives?

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to calculate Gibbs free energy of formation and bond dissociation energies .

- Natural Bond Orbital (NBO) Analysis : To assess hyperconjugative interactions between substituents and the aromatic ring, which stabilize the molecule .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .

Q. How can microbial degradation pathways of this compound be investigated?

- Enrichment Cultures : Isolate soil microbes (e.g., from agricultural sites) and expose them to the compound under aerobic/anaerobic conditions. Monitor degradation via LC-MS or GC-MS .

- Metabolite Identification : Look for intermediates like chloroaniline or trifluoromethyl catechol, which indicate N-dealkylation or ring cleavage .

- Enzyme Assays : Test for dehalogenase or oxygenase activity in cell lysates using spectrophotometric methods (e.g., NADH oxidation) .

Q. What strategies resolve contradictions in spectroscopic data vs. computational predictions for this compound?

- Experimental Validation : Re-run NMR/IR under standardized conditions (e.g., solvent, temperature) to confirm reproducibility .

- Basis Set Optimization : Use larger basis sets (e.g., aug-cc-pVTZ) in DFT to improve agreement with experimental vibrational frequencies .

- Cross-Technique Correlation : Compare XRD crystal structures (if available) with computed geometries to identify discrepancies in bond lengths/angles .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

Q. Table 2: Hazard Classification

| Hazard Code | Risk Phrase | Safety Measures |

|---|---|---|

| H301+H311 | Toxic if swallowed/in contact with skin | Use PPE, avoid direct handling |

| H400 | Hazardous to aquatic life | Dispose via certified waste systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.